sjb2-043 - 63388-44-3

sjb2-043

Catalog Number: EVT-283375
CAS Number: 63388-44-3
Molecular Formula: C17H9NO3
Molecular Weight: 275.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SJB2-043 is an inhibitor of USP1 target ID1 degradation in leukemic cells.

2-Phenylnaphtho[2,3-d]thiazole-4,9-dione

Compound Description: 2-Phenylnaphtho[2,3-d]thiazole-4,9-dione is a photoinitiator studied for its use in free radical polymerization reactions under sunlight. It has demonstrated significant potential in rapidly converting both trimethylolpropane triacrylate (TMPTA) and polyethylene glycol diacrylate (PEGDA) into polymers.

Relevance: This compound is structurally analogous to 2-Phenylnaphtho[2,3-D]oxazole-4,9-dione, differing only in the heteroatom within the fused five-membered ring. While the target compound contains an oxygen atom (oxazole), this related compound features a sulfur atom (thiazole). This structural similarity suggests potential shared properties and reactivity patterns between the two compounds.

2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT)

Compound Description: PNT has been identified as a promising antimicrobial agent, exhibiting activity against various Staphylococcus strains, including methicillin-resistant S. aureus (MRSA). Studies suggest that PNT disrupts bacterial cells, potentially by inhibiting DNA gyrase.

Relevance: While sharing the naphtho[2,3-d]thiazole-4,9-dione core with 2-Phenylnaphtho[2,3-D]oxazole-4,9-dione, PNT differs in its substituent at the 2-position. Instead of a phenyl group, PNT features a piperazine ring. This structural similarity highlights the versatility of the naphthoquinone scaffold in generating compounds with diverse biological activities.

1H-Naphtho[2,3-d]imidazole-4,9-dione Derivatives

Compound Description: Various studies discuss derivatives of 1H-Naphtho[2,3-d]imidazole-4,9-dione, exploring their potential as anticancer agents. Substitutions at different positions on this core structure have yielded compounds with varying degrees of cytotoxicity against various cancer cell lines. [, , , , ]

Relevance: These derivatives are structurally related to 2-Phenylnaphtho[2,3-D]oxazole-4,9-dione through their shared naphthoquinone core and the presence of a fused five-membered heterocycle. The key difference lies in the heteroatom within the five-membered ring: 1H-Naphtho[2,3-d]imidazole-4,9-dione derivatives possess an imidazole ring with two nitrogen atoms, while the target compound features an oxazole ring with one nitrogen and one oxygen atom. Despite this difference, the shared structural features emphasize the significance of the naphthoquinone core and highlight the potential for diverse biological activity within this class of compounds. [, , , , ]

Overview

SJB2-043 is a small molecule compound recognized for its role as an inhibitor of the deubiquitinase enzyme, specifically targeting ubiquitin-specific protease 1 (USP1). This compound has garnered attention due to its potential therapeutic applications in the modulation of protein degradation pathways, particularly in cancer and diabetes research. The compound's efficacy is evidenced by its ability to promote the degradation of inhibitor of DNA-binding-1 (ID1), a protein implicated in various cellular processes, including cell survival and apoptosis.

Source and Classification

SJB2-043 was developed as part of a broader effort to identify effective inhibitors of USP1, which plays a crucial role in regulating protein stability through the ubiquitin-proteasome system. The compound is classified under small molecule inhibitors and is primarily utilized in biochemical research settings to study deubiquitination processes and their implications in disease states .

Synthesis Analysis

Methods and Technical Details

The synthesis of SJB2-043 involves several key steps that are designed to optimize yield and purity. Initial efforts focused on creating analogs of a lead compound, C527, which exhibited promising inhibitory activity against USP1. Through structure-activity relationship studies, SJB2-043 was identified as a derivative with improved potency, achieving an IC50 value of approximately 0.544 μM against USP1/UAF1 complexes .

The synthetic route typically includes:

  1. Formation of key intermediates: Utilizing standard organic synthesis techniques such as condensation reactions.
  2. Purification: Employing chromatographic methods to isolate the desired compound from reaction mixtures.
  3. Characterization: Using spectroscopic techniques (NMR, MS) to confirm the structure and purity of SJB2-043.

The feasibility of large-scale synthesis was also considered during its development, ensuring that the compound could be produced for extensive biological testing .

Molecular Structure Analysis

Structure and Data

SJB2-043 has a distinct molecular structure characterized by specific functional groups that facilitate its interaction with the USP1 enzyme. While detailed structural diagrams are typically provided in specialized literature, key features include:

  • A core structure that allows for effective binding to the active site of USP1.
  • Functional groups that enhance solubility and bioavailability.

The molecular formula for SJB2-043 is C₁₃H₁₅N₃O₂S, with a molecular weight of 273.35 g/mol .

Chemical Reactions Analysis

Reactions and Technical Details

SJB2-043 functions primarily through competitive inhibition of USP1. The mechanism involves binding to the active site of USP1, preventing substrate ubiquitination. Key technical details include:

  • Inhibition Assays: High-throughput screening assays demonstrated that SJB2-043 effectively inhibits USP1 activity in vitro, as evidenced by reduced formation of ubiquitin-protein conjugates.
  • Dose-Response Curves: These assays reveal a dose-dependent inhibition pattern, confirming the compound's efficacy at various concentrations .
Mechanism of Action

Process and Data

The mechanism by which SJB2-043 exerts its effects involves:

  1. Binding to USP1: The compound binds competitively to the active site of USP1, inhibiting its deubiquitinating activity.
  2. Promotion of ID1 Degradation: By inhibiting USP1, SJB2-043 facilitates the degradation of ID1, which can lead to altered cellular responses such as apoptosis in certain contexts (e.g., under diabetic conditions) .

Experimental data support these mechanisms through assays that measure changes in protein levels and activity post-treatment with SJB2-043.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

SJB2-043 exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in dimethyl sulfoxide (DMSO), which is commonly used as a solvent in biological assays.
  • Stability: Stability studies suggest that SJB2-043 maintains its integrity under standard laboratory conditions.

These properties are critical for its application in biological experiments where consistent dosing and delivery are required .

Applications

Scientific Uses

SJB2-043 has several significant applications in scientific research:

  • Cancer Research: Its ability to inhibit USP1 makes it a valuable tool for studying cancer cell survival mechanisms and exploring potential therapeutic strategies.
  • Diabetes Studies: Research indicates that SJB2-043 can influence β-cell apoptosis under diabetic conditions, highlighting its potential role in metabolic disease research .
  • Drug Development: As an inhibitor of deubiquitinases, SJB2-043 serves as a lead compound for developing new drugs targeting related pathways.
Introduction to SJB2-043 in Targeted Cancer Therapy

USP1 as a Therapeutic Target in Oncogenesis and Tumor Progression

Ubiquitin-specific protease 1 (USP1) belongs to the largest subclass of deubiquitinating enzymes (DUBs), which regulate protein homeostasis by cleaving ubiquitin moieties from substrate proteins, thereby rescuing them from proteasomal degradation. USP1 is distinguished by its dependence on the cofactor UAF1 (USP1-associated factor 1) for full catalytic activity, forming a heterodimeric complex critical for DNA damage response (DDR) pathways, including Fanconi anemia (FA) repair and translesion synthesis (TLS) [2] [6]. USP1 stabilizes key oncogenic proteins such as ID proteins (ID1, ID2, ID3), PCNA, and FANCD2, directly promoting tumor cell survival, proliferation, and therapy resistance [1] [5].

In non-small cell lung cancer (NSCLC), USP1 is significantly overexpressed and correlates with poor prognosis. Database analyses (UALCAN, HPA) reveal elevated USP1 protein levels in lung adenocarcinoma tissues compared to normal lung tissue, with high expression linked to reduced overall survival [1] [3]. USP1 mRNA expression also positively correlates with proliferation markers (Ki-67, PCNA), anti-apoptotic Bcl-2, and the epithelial-mesenchymal transition (EMT) marker N-cadherin, underscoring its role in tumor aggressiveness [1]. Beyond NSCLC, USP1 overexpression is observed in osteosarcoma, breast cancer, and BRCA-deficient tumors, where it stabilizes estrogen receptors and DNA repair machinery, enabling cancer cells to evade genotoxic stress [2] [5].

Table 1: USP1 Expression and Clinical Correlations in Human Cancers

Cancer TypeUSP1 Expression StatusAssociated Clinical MarkersFunctional Consequences
NSCLC (Adenocarcinoma)Overexpressed↑ Ki-67, PCNA, Bcl-2, N-cadherinPoor prognosis, enhanced proliferation
OsteosarcomaOverexpressed↓ Differentiation markersImpaired differentiation, cisplatin resistance
BRCA-mutant cancersOverexpressed↑ FANCD2 monoubiquitination, ID proteinsPARP inhibitor resistance
Triple-negative breast cancerElevated↑ Estrogen receptor stabilityTumor growth, therapy evasion

Data compiled from [1] [2] [5].

The USP1/UAF1 complex represents a synthetic lethal target in BRCA1-deficient cancers. Preclinical studies demonstrate that USP1 inhibition selectively kills BRCA1-mutant cells by disrupting alternative DNA repair pathways, exacerbating genomic instability [5]. This synthetic lethality is enhanced when combined with PARP inhibitors, highlighting USP1’s mechanistic role in maintaining cancer cell viability under DNA-damaging conditions [5] [9].

Rationale for USP1 Inhibition in Malignancy: Deubiquitination and Protein Homeostasis

SJB2-043 is a potent, small-molecule inhibitor of the native USP1/UAF1 complex, first synthesized in 2013. It exhibits an IC₅₀ of 544 nM against USP1/UAF1 in enzymatic assays using ubiquitin-AMC (7-amido-4-methylcoumarin) as a substrate [4] [7]. Mechanistically, SJB2-043 disrupts USP1’s deubiquitinating activity, leading to the degradation of oncoproteins stabilized by USP1. In leukemic K562 cells, SJB2-043 induces dose-dependent degradation of ID1, ID2, and ID3 proteins—transcription factors critical for cell cycle progression and differentiation—resulting in apoptosis (EC₅₀ = 1.07 μM) [4] [7].

In NSCLC A549 cells, SJB2-043 (0.39–10 μM) suppresses proliferation and migration by modulating multiple signaling axes:

  • PI3K/AKT/mTOR Pathway: Reduced phosphorylation of AKT (Ser473) and mTOR, downregulating downstream cyclins and anti-apoptotic proteins [1] [3].
  • MAPK Pathway: Inhibition of phosphorylated ERK, p38, and JNK, impairing survival signals [1].
  • Wnt/β-Catenin Pathway: Accumulation of phosphorylated β-catenin and GSK3β, suppressing EMT transcription factors like c-Myc [1] [3].
  • Cell Cycle & Apoptosis: G2/M arrest via reduced CyclinB1 and CDK1; apoptosis induction through p53 stabilization, Bax upregulation, and Bcl-2 suppression [1].

Table 2: Proteomic Changes in A549 NSCLC Cells After SJB2-043 Treatment

Pathway AffectedDownregulated ProteinsUpregulated ProteinsFunctional Outcome
PI3K/AKT/mTORp-AKT/AKT, p-mTOR/mTOR, Bcl-2-Apoptosis induction
MAPK signalingp-ERK/ERK, p-p38/p38, p-JNK/JNK-Suppressed proliferation/survival
Wnt/β-cateninc-Myc, N-cadherinp-β-catenin/β-catenin, GSK3βEMT inhibition
Cell cycleCyclinB1, CDK1p53G2/M arrest
Apoptosis-Bax, cleaved PARPCaspase activation
Cell adhesion-E-cadherin, ZO-1, occludinMetastasis suppression

Data derived from Western blot analyses in [1] [3].

SJB2-043 also reverses EMT, evidenced by increased epithelial markers (E-cadherin, ZO-1, occludin) and decreased mesenchymal markers (N-cadherin). This shift impedes metastatic potential, as shown by suppressed wound healing and colony formation in A549 cells at 2.5–10 μM doses [1] [3]. RNA sequencing revealed that SJB2-043 alters the expression of 1,210 genes in A549 cells, with KEGG enrichment highlighting pathways in cancer, MAPK signaling, and ubiquitin-mediated proteolysis [3].

Compared to newer USP1 inhibitors (e.g., KSQ-4279, IC₅₀ = 8 nM; SIM0501, Phase I), SJB2-043 has moderate potency but remains a critical tool compound [5] [6]. Its broad pathway modulation underscores USP1’s role as a "master regulator" at the crossroads of oncogenic signaling and protein homeostasis.

Properties

CAS Number

63388-44-3

Product Name

sjb2-043

IUPAC Name

2-phenylbenzo[f][1,3]benzoxazole-4,9-dione

Molecular Formula

C17H9NO3

Molecular Weight

275.26 g/mol

InChI

InChI=1S/C17H9NO3/c19-14-11-8-4-5-9-12(11)15(20)16-13(14)18-17(21-16)10-6-2-1-3-7-10/h1-9H

InChI Key

CMYQQADDUUDCCA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C(=O)C4=CC=CC=C4C3=O

Solubility

Soluble in DMSO

Synonyms

SJB2-043; SJB2 043; SJB2043;

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C(=O)C4=CC=CC=C4C3=O

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